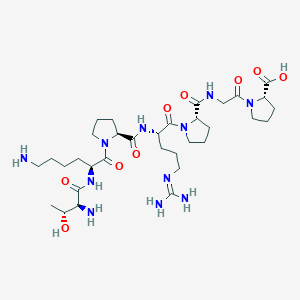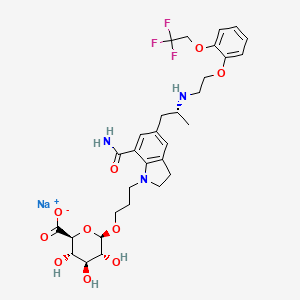
Silodosin glucuronide sodium
Overview
Description
Silodosin glucuronide is an active metabolite of the α1A-adrenergic receptor antagonist silodosin. It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.1 Silodosin glucuronide is toxic to rats with an LD50 value of 0.347 mg/kg.
Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin. It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.
Mechanism of Action
Target of Action
Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin . The primary targets of this compound are the α1A-adrenergic receptors, which are primarily located in the human prostate, bladder base, bladder neck, and prostatic capsule . These receptors regulate smooth muscle tone in these tissues .
Mode of Action
This compound works by selectively antagonizing the α1A-adrenergic receptors . This selective antagonism leads to the relaxation of the smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Biochemical Pathways
The major metabolic pathway of silodosin is O-glucuronidation at the primary hydroxyl group via UDP-glucuronosyltransferase-2B7 (UGT2B7) to generate silodosin glucuronide . This glucuronidation process is a key step in the metabolism of many drugs, leading to their inactivation and facilitating their excretion from the body .
Pharmacokinetics
The pharmacokinetics of silodosin and its main metabolites have been evaluated in adult male subjects with and without benign prostatic hyperplasia (BPH) after single and multiple administrations with doses ranging from 0.1 mg to 48 mg per day . The pharmacokinetics of silodosin is linear throughout this dose range . The exposure to the main metabolite in plasma, silodosin glucuronide, at steady-state is about 3-fold that of the parent substance . The elimination half-life of silodosin is 13.3 ± 8.07 hours .
Result of Action
The result of this compound’s action is the improvement of both storage (irritative) and voiding (obstructive) symptoms associated with benign prostatic hyperplasia . By relaxing the lower urinary tract, it alleviates bladder outlet obstruction and improves urinary symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food decreases Cmax by approximately 30%, increases tmax by approximately 1 hour, and has little effect on AUC . Furthermore, the presence of multiple basic groups in the molecule could neutralize the acidic activators, decrease the nucleophilicity of a hydroxy group via hydrogen bond, or even facilitate acyl migration side reactions . These factors can potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXDGVSHJRFUEJ-XNUWQVEGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F3N3NaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635398 | |
| Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879292-24-7 | |
| Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


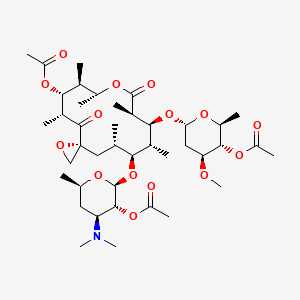
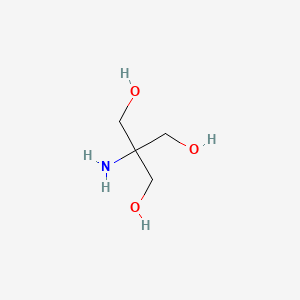

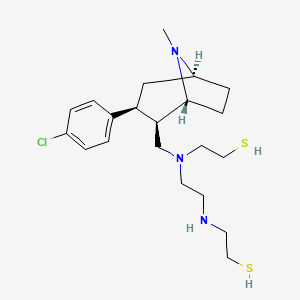

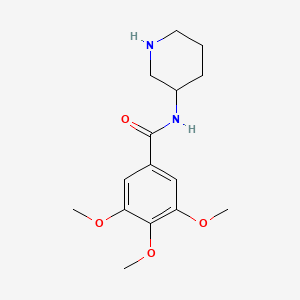
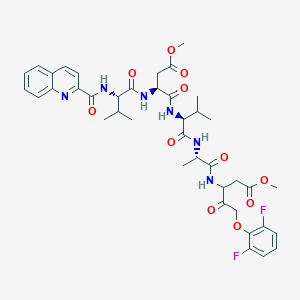
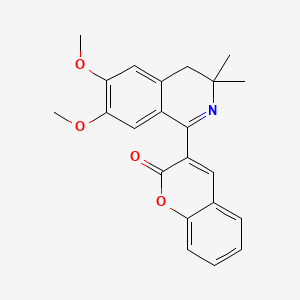

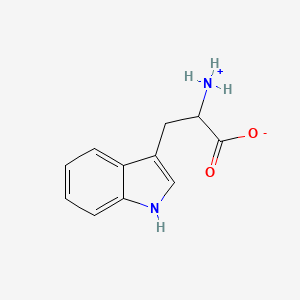

![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)
